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molecular formula C17H25ClO B562161 3-Chloro-1-(4-octylphenyl)propan-1-one CAS No. 928165-59-7

3-Chloro-1-(4-octylphenyl)propan-1-one

Cat. No. B562161
M. Wt: 280.836
InChI Key: RRIVKRLKROHVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216943B2

Procedure details

3-Chloro-1-(4-octylphenyl)propan-1-one obtained in Example 1 and dimethylformamide (250 mL) are charged into a round bottom flask and stirred for dissolution at 25-30° C. Sodium nitrite (25.66 g) is charged into the flask and the reaction mixture is stirred 25-30° C. for about 90 minutes. The reaction mixture is added to a mixture of water (500 mL) precooled to 0-5° C. and ethyl acetate (250 mL), stirred, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (250 mL) and the organic layer is combined with the initial organic layer. The combined organic layer is washed with water (250 mL) followed by brine solution (100 mL), dried over sodium sulphate (50 g), and evaporated under reduced pressure at 45° C. to obtain the crude compound. The crude compound is dissolved in hexane (500 mL) at 26° C., is cooled to −10° C., and stirred for about 40 minutes at the same temperature. The obtained solid is filtered, washed with precooled hexane (100 mL), and dried at 26° C. to give 37.0 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
25.66 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[CH:8][CH:7]=1)=[O:5].CN(C)C=O.[N:25]([O-:27])=[O:26].[Na+].O>CCCCCC.C(OCC)(=O)C>[N+:25]([CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[CH:8][CH:7]=1)=[O:5])([O-:27])=[O:26] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(=O)C1=CC=C(C=C1)CCCCCCCC
Name
Quantity
250 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
25.66 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Four
Name
crude compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for dissolution at 25-30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred 25-30° C. for about 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
precooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ethyl acetate (250 mL)
WASH
Type
WASH
Details
The combined organic layer is washed with water (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate (50 g)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure at 45° C.
CUSTOM
Type
CUSTOM
Details
to obtain the crude compound
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to −10° C.
STIRRING
Type
STIRRING
Details
stirred for about 40 minutes at the same temperature
Duration
40 min
FILTRATION
Type
FILTRATION
Details
The obtained solid is filtered
WASH
Type
WASH
Details
washed with precooled hexane (100 mL)
CUSTOM
Type
CUSTOM
Details
dried at 26° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])CCC(=O)C1=CC=C(C=C1)CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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